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molecular formula C7H6ClN3O3 B8473935 Methyl 2-[(6-chloropyridazin-3-yl)amino]-2-oxoacetate

Methyl 2-[(6-chloropyridazin-3-yl)amino]-2-oxoacetate

Cat. No. B8473935
M. Wt: 215.59 g/mol
InChI Key: AOTHHPYCUAGPNR-UHFFFAOYSA-N
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Patent
US07576135B2

Procedure details

3-Amino-6-chloropyridazine (516 mg) was dissolved in pyridine (26 mL), and to the solution were sequentially added triethylamine (665 mL) and methyl chlorooxoacetate (441 μL) under ice cooling, followed by stirring at room temperature for 14 hours. Water was added to the reaction mixture to partition the mixture, and the organic layer was dried over sodium sulfate anhydrate. The solvent was distilled away under reduced pressure, to thereby give the title compound (748 mg).
Quantity
516 mg
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
665 mL
Type
reactant
Reaction Step Two
Quantity
441 μL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:3]=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1.C(N(CC)CC)C.Cl[C:17](=[O:22])[C:18]([O:20][CH3:21])=[O:19].O>N1C=CC=CC=1>[CH3:21][O:20][C:18](=[O:19])[C:17]([NH:1][C:2]1[N:3]=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1)=[O:22]

Inputs

Step One
Name
Quantity
516 mg
Type
reactant
Smiles
NC=1N=NC(=CC1)Cl
Name
Quantity
26 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
665 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
441 μL
Type
reactant
Smiles
ClC(C(=O)OC)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to partition the mixture
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over sodium sulfate anhydrate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled away under reduced pressure

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
COC(C(=O)NC=1N=NC(=CC1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 748 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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